2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1170395-91-1
VCID: VC3365200
InChI: InChI=1S/C11H15NO4.ClH/c1-7(12)8-3-4-9(10(5-8)15-2)16-6-11(13)14;/h3-5,7H,6,12H2,1-2H3,(H,13,14);1H
SMILES: CC(C1=CC(=C(C=C1)OCC(=O)O)OC)N.Cl
Molecular Formula: C11H16ClNO4
Molecular Weight: 261.7 g/mol

2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride

CAS No.: 1170395-91-1

Cat. No.: VC3365200

Molecular Formula: C11H16ClNO4

Molecular Weight: 261.7 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride - 1170395-91-1

Specification

CAS No. 1170395-91-1
Molecular Formula C11H16ClNO4
Molecular Weight 261.7 g/mol
IUPAC Name 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetic acid;hydrochloride
Standard InChI InChI=1S/C11H15NO4.ClH/c1-7(12)8-3-4-9(10(5-8)15-2)16-6-11(13)14;/h3-5,7H,6,12H2,1-2H3,(H,13,14);1H
Standard InChI Key LTMDOQWZFLDWMK-UHFFFAOYSA-N
SMILES CC(C1=CC(=C(C=C1)OCC(=O)O)OC)N.Cl
Canonical SMILES CC(C1=CC(=C(C=C1)OCC(=O)O)OC)N.Cl

Introduction

Chemical Structure and Properties

Structural Features and Identification

2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride is characterized by several key structural elements that define its chemical identity and potential reactivity. The compound has the molecular formula C11H16ClNO4 and a molecular weight of 261.70 g/mol, with a CAS registry number of 1170395-91-1.

The structure comprises a phenoxy core with a methoxy substituent at the 2-position, an aminoethyl group at the 4-position, and an acetic acid moiety attached to the phenoxy oxygen. The compound exists as a hydrochloride salt, which typically enhances water solubility compared to the free base form and provides stability to the amine functionality.

Table 1: Key Identification Parameters of 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride

ParameterValue
IUPAC Name2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetic acid;hydrochloride
Molecular FormulaC11H16ClNO4
Molecular Weight261.70 g/mol
CAS Number1170395-91-1
InChI KeyLTMDOQWZFLDWMK-UHFFFAOYSA-N
Canonical SMILESCC(C1=CC(=C(C=C1)OCC(=O)O)OC)N.Cl

These identification parameters provide a precise definition of the compound's structure, essential for researchers working with this molecule in various contexts.

Physical and Chemical Properties

Based on its structure, 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride possesses distinctive physical and chemical properties. The presence of both acidic (carboxylic acid) and basic (amine) functional groups indicates amphoteric characteristics, while the hydrochloride salt form typically enhances water solubility compared to the free base.

The methoxy group serves as a hydrogen bond acceptor, while the protonated amine and carboxylic acid can participate in hydrogen bonding as both donors and acceptors. This combination of functional groups suggests a compound with multiple potential interaction sites with biological molecules, including receptors and enzymes relevant to therapeutic applications.

Structural Significance

The unique structural components of 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride contribute to its potential biological activity. The methoxy group may enhance interactions with specific receptor types, while the aminoethyl side chain could facilitate binding to various biological targets through electrostatic interactions or hydrogen bonding.

The presence of these functional groups suggests that this compound could exhibit properties that make it relevant for research in various therapeutic areas, potentially including neurological applications if the compound interacts with specific receptor systems, similar to other compounds with related structures .

Synthesis and Structural Studies

Synthetic MethodKey Reaction StepStarting MaterialsAdvantages
Nucleophilic DisplacementReaction of phenol derivative with α-halo acetic acid4-(1-aminoethyl)-2-methoxyphenol, chloroacetic acidDirect approach for introducing the acetic acid moiety
Functional Group ModificationReduction of nitro or cyano precursor4-(1-nitroethyl)-2-methoxyphenoxyacetic acidSelective introduction of the amine functionality
Protection-Deprotection StrategySequential functionalization with protecting groups2-methoxyphenol, suitable protecting groupsControl over regioselectivity of substitutions

For the specific aminoethyl substitution, approaches might include reduction of corresponding nitro or cyano precursors, reductive amination of ketone intermediates, or protection-deprotection strategies for selective functionalization .

Structural Analysis Techniques

Characterization of 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride would typically involve several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H-NMR and 13C-NMR would provide critical structural confirmation, with characteristic signals for aromatic protons, methoxy groups, aminoethyl protons, and acetic acid moieties.

  • Infrared (IR) spectroscopy: Would show characteristic bands for carbonyl stretching (carboxylic acid), C-O stretching (methoxy and phenoxy groups), and N-H stretching (amine).

  • Mass spectrometry: Would provide molecular weight confirmation and fragmentation patterns characteristic of the structural elements.

These techniques, commonly employed in the characterization of related compounds, would be essential for confirming the structure and purity of 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride .

Structure-Activity Relationship Considerations

Understanding structure-activity relationships is crucial for predicting the biological activity of compounds like 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride. Studies on related compounds suggest that the specific substitution pattern on the aromatic ring can significantly influence biological activity.

For instance, research on isoquinoline alkaloids, which share certain structural similarities with methoxy-substituted aromatic compounds, has demonstrated that modifications at specific positions can significantly affect antibacterial activity . Similarly, the presence of methoxy groups at particular positions has been associated with enhanced interactions with certain receptor types, suggesting that the methoxy substituent in 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride may play a crucial role in its potential biological activities.

Compound ClassStructural SimilarityReported Biological ActivityPotential Relevance
Phenoxyacetic acid derivativesCore phenoxyacetic acid structureAntihyperlipidemic activitySuggests potential metabolic applications
N-(2-dimethylaminoethyl)-phenoxymethyl benzamidesSimilar amino-substituted aromatic systemAntimicrobial activityIndicates possible antimicrobial applications
Isoquinoline alkaloids with methoxy substitutionMethoxy-substituted aromatic coreAntibacterial activity against various strainsSuggests potential for antimicrobial development

Research on N-(2-dimethylaminoethyl)-N-((un)substituted phenyl-2-(4-methyl/methoxy-phenoxymethyl)benzamides has demonstrated antimicrobial activity, suggesting potential applications for compounds with similar structural features in this area . Similarly, studies on isoquinoline alkaloids with methoxy substitutions have shown antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

Future Research Directions

Structure-Activity Relationship Studies

Future research could focus on exploring how structural modifications affect the biological activity of 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride. This could include:

  • Variation of substituents on the aromatic ring to optimize binding to specific targets

  • Modification of the aminoethyl side chain to alter basicity or steric properties

  • Exploration of alternative salt forms to enhance pharmaceutical properties

Studies on isoquinoline alkaloids have demonstrated that structural modifications can significantly impact antibacterial activity, suggesting that similar approaches could be valuable for optimizing the properties of 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride .

Mechanistic Investigations

Understanding the mechanism of action would be crucial for developing applications for 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride. Based on studies of related compounds, potential mechanisms to investigate could include:

  • Receptor binding studies to identify specific targets

  • Enzyme inhibition assays to determine potential effects on metabolic pathways

  • Membrane interaction studies to assess effects on cellular permeability

Research on related compounds has shown that some derivatives can inhibit the formation of bacterial cell structures by stabilizing specific proteins and inhibiting enzymatic activity, suggesting potential mechanisms that could be explored for this compound .

Synthetic Methodology Development

The synthesis of 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride and its analogs could drive development of new synthetic methodologies, including:

  • Selective functionalization of complex aromatic systems

  • Efficient introduction of the aminoethyl moiety

  • Green chemistry approaches to phenoxyacetic acid synthesis

Novel synthetic approaches, such as those employed in the preparation of N-(2-dimethylaminoethyl)-N-((un)substituted phenyl-2-(4-methyl/methoxy-phenoxymethyl)benzamides, could be adapted and optimized for the synthesis of this compound and related derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator